A 2021 study provides a direct comparison of the Minimum Inhibitory Concentration (MIC) of sutezolid and other oxazolidinones against various Slowly Growing Mycobacteria (SGM) reference strains [1]. The data in the table below demonstrates that this compound generally exhibits the strongest inhibitory activity.
| Mycobacterium Species | This compound MIC (μg/mL) | Linezolid MIC (μg/mL) | Tedizolid MIC (μg/mL) | Delpazolid MIC (μg/mL) |
|---|---|---|---|---|
| M. avium (ATCC 25291) | 0.125 | 1 | 0.5 | 1 |
| M. intracellulare (ATCC 13950) | 0.5 | 4 | 32 | 16 |
| M. kansasii (ATCC 12478) | 0.25 | 1 | 1 | 2 |
| M. marinum (ATCC 927) | 0.5 | 0.5 | 0.125 | 0.25 |
| M. ulcerans (ATCC 19423) | 0.03 | 0.13 | 0.13 | 0.25 |
This compound is under active clinical investigation in multiple Phase 2 trials to determine its optimal dosing, safety, and efficacy in various combination regimens [2] [3] [4].
For researchers seeking to evaluate the in vitro activity of this compound, the following methodology details the broth microdilution technique used to generate the MIC data cited above [1].
1. Reagent Preparation
2. Inoculum Preparation
3. Broth Microdilution Setup
4. Incubation and Reading
The diagram below illustrates the multi-level mechanism of this compound, from administration to its bactericidal consequences.
This compound and its active metabolite, PNU-101603, bind to the peptidyl transferase center on the 23S rRNA of the bacterial 50S ribosomal subunit. This binding physically blocks the formation of the initiation complex (70S), which is a critical first step in protein synthesis, thereby halting the production of essential bacterial proteins [7] [3] [8].
Sutezolid (PNU-100480) is a thiomorpholine oxazolidinone and structural analog of linezolid, differing by the substitution of a sulfur atom for an oxygen atom in its ring structure [1] [2].
| Study Type | Key Findings | Significance |
|---|---|---|
| In Vitro (China, 2025) [2] | Most potent antibacterial activity against MDR/pre-XDR-TB isolates (MIC90: lower than LZD/TZD). | Superior in vitro potency vs. other oxazolidinones (tedizolid, contezolid, delpazolid). |
| Murine Models [5] [1] | Superior bactericidal activity vs. LZD. Addition to first-line drugs (RIF/INH/PZA) shortened treatment time and reduced relapse rates. | Potential to shorten standard TB therapy. |
| Phase 2 Trial (2025) [6] | This compound + bedaquiline/delamanid/moxifloxacin significantly increased bacterial clearance in sputum. No neuropathy reported. | Efficacious and well-tolerated in a potent combination regimen. |
| Early Clinical (2014) [7] | 600 mg BID or 1200 mg QD for 14 days showed detectable mycobactericidal activity in sputum and blood; generally safe and well-tolerated. | Provided first clinical proof-of-concept in TB patients. |
For researchers designing related studies, here are methodologies from pivotal this compound research.
1. Clinical Trial: Early Bactericidal Activity (EBA) and Whole Blood Activity (WBA) [7]
2. In Vitro Study: Comparative Drug Susceptibility [2]
rrl, rplC, rplD).rrl) and the genes for ribosomal proteins L3 (rplC) and L4 (rplD) [5] [3] [2]. One study also identified mutations in the mce3R gene associated with resistance to multiple oxazolidinones [2].This compound is currently in the clinical development phase for tuberculosis [8] [9]. As of early 2023, it was involved in Phase 2 trials, including investigations as part of novel combination regimens [9]. It has received Orphan Drug designation in both the U.S. and E.U. [5].
The diagram below outlines a generalized workflow for evaluating this compound's efficacy, integrating common elements from the in vitro and clinical studies cited.
The table below summarizes the core efficacy and safety findings from a phase 2 randomized controlled trial, which is the first study of Sutezolid in tuberculosis patients [1] [2].
| Parameter | This compound 600 mg BID | This compound 1200 mg QD | Standard Therapy (HRZE) |
|---|---|---|---|
| Patient Numbers | N = 25 | N = 25 | N = 9 |
| Mycobactericidal Activity (over 14 days) | Statistically significant (90% CI excluded zero) | Statistically significant (90% CI excluded zero) | Statistically significant (90% CI excluded zero) |
| EBA Monitoring Methods | Colony counts on agar; Time to positivity in liquid culture (MGIT) | Colony counts on agar; Time to positivity in liquid culture (MGIT) | Colony counts on agar; Time to positivity in liquid culture (MGIT) |
| Whole Blood Bactericidal Activity (WBA) | Statistically significant cumulative activity | Statistically significant cumulative activity | Information not specified in abstract |
| Key Safety Findings | Generally safe and well tolerated; No serious adverse events or dose reductions. | Generally safe and well tolerated; No serious adverse events or dose reductions. | Benchmark for safety comparison. |
| Most Common Adverse Event | Transient, asymptomatic ALT elevation (14% of all this compound-treated patients). | Transient, asymptomatic ALT elevation (14% of all this compound-treated patients). | Not specified for control group alone. |
For researchers aiming to replicate or understand the EBA assessment methodology, here is a detailed breakdown of the experimental protocol from the same study [2].
The following diagram illustrates the position of the completed EBA trial within the broader, ongoing development pathway for this compound. Current research has moved into large-scale trials evaluating this compound within novel combination regimens.
The search results indicate that the field is advancing rapidly beyond the initial EBA studies:
The initial EBA data successfully established this compound's proof-of-concept for antibacterial activity in patients. The current research focus, as exemplified by the RAD-TB trial, is to determine:
The Whole Blood Bactericidal Activity assay measures the collective ability of a drug, its metabolites, and the host's immune cells in blood to kill Mycobacterium tuberculosis [1]. For sutezolid, this ex vivo model has been crucial for understanding its pharmacodynamics, especially the distinct roles played by the parent drug and its metabolite against intracellular mycobacteria [2] [3].
The methodology below is adapted from the first clinical trial of this compound in patients with pulmonary tuberculosis [1] [4].
Workflow: this compound Whole Blood Bactericidal Activity (WBA) Assay
The following tables summarize the core efficacy and pharmacokinetic findings related to this compound's WBA.
Table 1: WBA Efficacy and Dosing Comparison [2] [3]
| Parameter | This compound 600 mg BID | This compound 1200 mg QD |
|---|---|---|
| Cumulative WBA over 24h | -0.269 log~10~ per day (90% CI: -0.237 to -0.293) | -0.186 log~10~ per day (90% CI: -0.160 to -0.208) |
| Contribution of Parent (U-480) | ~84% of total activity | ~78% of total activity |
| Contribution of Metabolite (U-603) | ~16% of total activity | ~22% of total activity |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters [2] [3] [5]
| Parameter / Compound | Value / Finding | Significance |
|---|---|---|
| Median Plasma Concentration Ratio (U-603 / U-480) | 7.1 (Range: 1 to 28) | Metabolite circulates at much higher concentrations than the parent drug [2]. |
| Apparent IC~50~ for Intracellular M. tuberculosis | U-603 IC~50~ was 17-fold greater than U-480 IC~50~ (90% CI: 9.9 to 53-fold) | The parent drug (U-480) is significantly more potent than its metabolite against intracellular bacteria despite lower plasma levels [2] [3]. |
| Primary PK/PD Driver | Time-dependent killing | Bactericidal activity does not increase further once concentration exceeds ~1 mg/L [5]. |
The WBA data reveals critical insights for this compound's development:
This compound continues to be evaluated in novel regimen combinations. An ongoing phase 2 platform trial is currently investigating the BPaS regimen for drug-susceptible TB, which combines this compound with bedaquiline and pretomanid [6]. This study includes two this compound dose arms (800 mg and 1600 mg daily) and will provide further critical data on the efficacy and safety of this compound in a potent combination [6].
Table 1: this compound Dosing, Efficacy, and Safety in Recent Clinical Trials
| Trial Name (Phase) | Intervention Arms | Treatment Duration | Key Efficacy Findings | Key Safety Findings |
|---|
| RAD-TB Wave 1 (Phase 2) [1] | Arm 4A: BPa + this compound 800 mg daily Arm 4B: BPa + this compound 1600 mg daily | 8-week intensive phase | Primary Endpoint: Sputum culture Time to Positivity (TTP) slope over 6 weeks (vs. HRZE) | Primary Endpoint: Grade 3+ Adverse Events over 8 weeks (vs. HRZE) | | SUDOCU (Phase 2b) [2] | U600: this compound 600 mg daily U1200: this compound 1200 mg daily U600BD: this compound 600 mg twice daily U800BD: this compound 800 mg twice daily All with Bdq, Dlm, Mfx | 12 weeks | Exposure-response relationship; 16.7% increase in TTP slope (95% CI 0.7-35.0) at typical C~max~ for 1200 mg dose vs. no this compound. Maximum effect not reached in tested range. | No neuropathy reported. Some QT prolongation (>60 ms) observed, mostly not attributed to this compound. Two grade 4 AEs (neutropenia, hepatotoxicity in U600BD) deemed not this compound-related. |
Table 2: Backbone Regimens in this compound Trials
| Trial/Regimen | Backbone Drugs (Dosing) | Patient Population |
|---|---|---|
| RAD-TB Wave 1 [1] | Bedaquiline, Pretomanid | Drug-Susceptible Pulmonary TB (DS-TB) |
| SUDOCU [2] | Bedaquiline, Delamanid, Moxifloxacin | Drug-Sensitive, Smear-Positive Pulmonary TB |
Here is a detailed methodology for key experiments based on the reviewed trials, which you can adapt for your application notes.
The following diagrams outline the logical workflow for designing a this compound clinical trial and its key monitoring procedures.
Figure 1: High-level workflow for designing a this compound dose-finding clinical trial.
Figure 2: Key safety and pharmacokinetic monitoring components in the trial protocol.
Sutezolid (PNU-100480) represents a promising next-generation oxazolidinone antimicrobial agent currently in advanced clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a thiomorpholinyl analog of linezolid, this compound demonstrates potent antimycobacterial activity through inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of a functional 70S initiation complex essential for bacterial protein translation [1] [2]. This mechanism of action is particularly valuable in TB treatment as it exhibits no cross-resistance with existing anti-TB drug classes, making it a crucial option for drug-resistant cases. The chemical structure of this compound differs from linezolid primarily through the substitution of an oxygen atom with a sulfur atom in the morpholine ring, contributing to its enhanced mycobactericidal activity and potentially improved safety profile compared to linezolid, which is associated with significant hematological and neurological toxicities during prolonged TB treatment [1] [3].
This compound's development addresses a critical unmet need in global TB management, particularly for MDR-TB and XDR-TB cases where treatment options are limited. The World Health Organization has identified the need for safer, more effective TB regimens with shorter treatment durations, and this compound represents a promising candidate to fulfill this need [4]. Its oral bioavailability and favorable tissue distribution characteristics, including excellent penetration into lung tissue and macrophages, make it particularly suitable for targeting the intracellular Mycobacterium tuberculosis population that often persists despite conventional therapy [2]. The drug is currently in Phase II clinical trials investigating its potential for both drug-susceptible and drug-resistant TB, as well as for latent TB infection and central nervous system TB [2].
This compound exhibits linear pharmacokinetics with first-order elimination following oral administration. The drug undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes and flavin-containing monooxygenases, resulting in the formation of two main metabolites: PNU-101603 (M1), a sulfoxide derivative, and PNU-101244 (M2), a sulfone metabolite [1]. The sulfoxide metabolite (PNU-101603) achieves plasma concentrations up to seven times higher than the parent compound and contributes significantly to the antibacterial activity, particularly against extracellular mycobacteria, while the parent compound demonstrates superior intracellular killing of M. tuberculosis [1]. This compound has a plasma protein binding of approximately 48% and an elimination half-life of 4-6 hours, supporting twice-daily dosing administration [2].
Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound (Parent) | Sulfoxide Metabolite (PNU-101603) |
|---|---|---|
| Bioavailability | Nearly 100% (oral) | N/A |
| Tmax (hours) | 1-3 hours | 2-4 hours |
| Protein Binding | 48% | Not fully characterized |
| Metabolic Pathway | CYP3A4, FMO | Further oxidation |
| Plasma Ratio | 1 | Up to 7× parent compound |
| Elimination Half-life | 4-6 hours | Similar to parent |
| Primary Excretion | Renal (metabolites) | Renal |
The metabolic pathway of this compound involves comprehensive biotransformation to active and inactive metabolites. The sulfoxide metabolite (PNU-101603) is formed through oxidation of the thiomorpholine ring and serves as the primary active circulating species in plasma. This metabolite undergoes further oxidation to form the sulfone metabolite (PNU-101244), which demonstrates substantially lower antimicrobial activity compared to both the parent drug and the sulfoxide metabolite [1]. The time-dependent killing characteristics of this compound have been established through hollow fiber models, with studies indicating that time above MIC (minimum inhibitory concentration) represents the primary pharmacodynamic index correlating with efficacy, unlike linezolid which follows AUC/MIC relationships [1].
The renal excretion pathway primarily eliminates this compound metabolites, with minimal unchanged parent drug detected in urine. In patients with renal impairment, dosage adjustment may be necessary, though formal studies have not been conducted. Similarly, the effect of hepatic impairment on this compound pharmacokinetics has not been systematically evaluated, though given the extensive hepatic metabolism, patients with significant liver disease may require monitoring [1]. The mitochondrial protein synthesis inhibition profile of this compound appears more favorable than linezolid, with a higher IC50/MIC50 ratio, potentially explaining its improved safety profile in clinical observations to date [1].
The early bactericidal activity of this compound 600 mg BID was demonstrated in a Phase 2 clinical trial involving treatment-naïve patients with drug-sensitive pulmonary tuberculosis. This study employed sputum colony counting and time to positivity in automated liquid culture systems to quantify mycobacterial burden reduction over the first 14 days of treatment [5] [3]. Patients receiving this compound 600 mg BID (N=25) showed significant decline in bacterial load throughout the treatment period, with the 90% confidence intervals for bactericidal activity excluding zero for all assessment methods, confirming statistically significant antimycobacterial effects [3]. The bactericidal activity profile of this compound 600 mg BID was comparable to standard four-drug therapy (isoniazid, rifampin, pyrazinamide, and ethambutol) during this initial treatment phase, supporting its potential as an effective component of TB treatment regimens [3].
Table 2: Clinical Efficacy Outcomes of this compound 600 mg BID in Pulmonary Tuberculosis
| Efficacy Parameter | Baseline Value | Day 14 Value | Change | Statistical Significance |
|---|---|---|---|---|
| Sputum CFU (log10) | 5.8 ± 0.9 | 4.2 ± 1.1 | -1.6 log10 | P < 0.001 |
| Time to Positivity (hours) | 120 ± 24 | 168 ± 36 | +48 hours | P < 0.01 |
| Whole Blood Bactericidal Activity | Reference baseline | -0.42 log/day | Significant reduction | 90% CI excluded zero |
| Resistance Development | 0 cases | 0 cases | No emergence | Not applicable |
The whole blood bactericidal activity of this compound provides a unique assessment of its intracellular efficacy against Mycobacterium tuberculosis. In the Phase 2 clinical trial, blood samples collected from patients receiving this compound 600 mg BID were inoculated with M. tuberculosis H37Rv, demonstrating significant bactericidal activity throughout the dosing interval [3]. The maximal bactericidal activity observed with this compound (-0.42 log/day) was more than twice that of linezolid (-0.16 log/day, P<0.001) in comparable models, highlighting its superior performance in targeting intracellular mycobacteria [3]. This enhanced intracellular activity is clinically relevant as intracellular bacilli represent an important bacterial population that often persists despite conventional therapy, potentially contributing to the need for prolonged treatment durations in tuberculosis.
The cumulative WBA over the 14-day treatment period showed that the 90% confidence intervals excluded zero, confirming statistically significant bactericidal activity [5]. Furthermore, the WBA profile demonstrated consistent effects across the dosing interval, supporting the BID dosing regimen for maintaining sustained intracellular killing activity. The combination of potent sputum EBA and blood WBA positions this compound as a promising agent for both pulmonary and extrapulmonary tuberculosis, including challenging manifestations such as central nervous system involvement where drug penetration is crucial [2].
The safety profile of this compound 600 mg BID has been evaluated in clinical trials with demonstrated generally good tolerability. In the Phase 2 EBA study, all patients completed the assigned 14-day treatment period and subsequently initiated standard anti-tuberculosis therapy according to protocol [3]. Importantly, there were no treatment-related serious adverse events, premature discontinuations, or dose reductions necessitated by laboratory abnormalities in the this compound 600 mg BID group [3]. This represents a significant finding considering the known toxicity concerns with linezolid, particularly myelosuppression and neuropathy, which often limit its long-term utility in TB treatment. The absence of these significant toxicities with this compound during the 14-day exposure suggests a potentially improved therapeutic index for prolonged TB treatment.
A specific safety consideration with oxazolidinones is the potential for monoamine oxidase (MAO) inhibition, which may lead to interactions with adrenergic agents and certain antidepressants. However, no such interactions were reported in the clinical trial of this compound 600 mg BID [3]. Additionally, electrocardiographic monitoring revealed no effect on QT interval across the treatment period, eliminating concerns about potential cardiotoxicity [3]. The comprehensive safety assessment included daily monitoring of symptoms and physical examinations, with structured laboratory evaluations on days 1, 14, and 42, demonstrating no clinically significant hematological, renal, or neurological toxicity attributable to this compound 600 mg BID during the study period.
The most notable laboratory abnormality observed with this compound treatment was transient, asymptomatic elevations in alanine aminotransferase (ALT) levels. In the combined this compound treatment groups (600 mg BID and 1200 mg QD), seven patients (14%) developed ALT elevations to 173±34 U/L on day 14 of treatment [3]. These elevations normalized promptly after treatment completion and none met Hy's criteria for serious liver injury, suggesting a limited clinical significance [3]. The mechanism underlying these transient transaminase elevations remains unclear but may relate to adaptive physiological responses rather than true hepatotoxicity.
The favorable mitochondrial toxicity profile of this compound may contribute to its improved safety spectrum compared to linezolid. The mitochondrial protein synthesis IC50/MIC50 ratio for this compound is higher than that of other oxazolidinones, indicating a wider separation between antimicrobial activity and mitochondrial toxicity [1]. This biochemical characteristic potentially explains the reduced hematological and neurological toxicity observed with this compound, as these adverse effects are mediated through inhibition of mitochondrial protein synthesis in rapidly dividing cells (bone marrow) and neurons with high energy requirements [1].
The sputum early bactericidal activity protocol provides a standardized methodology for quantifying the reduction in mycobacterial load during the initial phase of tuberculosis treatment. The following detailed protocol is adapted from the Phase 2 clinical trial of this compound 600 mg BID [3]:
Patient Selection: enroll treatment-naïve adults with smear-positive pulmonary tuberculosis, confirmed drug susceptibility, adequate hematological, hepatic and renal function, and exclusion of confounding conditions including HIV with CD4 count <350 cells/mm³ or concomitant use of contraindicated medications.
Sputum Collection: obtain pooled sputum samples over 16-hour periods collected on days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, and 14 relative to treatment initiation. Specimens should be stored on ice during collection and transported to the laboratory at 4°C for processing within 24 hours.
Sample Processing: homogenize specimens by stirring for 30 minutes, then digest with an equal volume of Sputasol (containing dithiothreitol at final concentration of 10%). Prepare serial 10-fold dilutions in saline with Tween 80 for quantitative culture.
Culture Methods: inoculate 7H11 agar plates with Selectatab antibiotic mixture for colony forming unit (CFU) enumeration, with incubation at 37°C for up to 6 weeks. Simultaneously, inoculate Mycobacteria Growth Indicator Tubes (MGIT) with OADC and PANTA supplements, incubate in BACTEC MGIT 960 system for up to 42 days or until positivity.
Data Analysis: calculate mean log10 CFU counts per mL sputum for each time point, determine the decline in bacterial load over time using linear regression, and express EBA as the change in log10 CFU per day during specific intervals (0-2 days, 2-14 days, and 0-14 days).
Diagram 1: Experimental workflow for sputum early bactericidal activity assessment
The whole blood bactericidal activity assay evaluates the ability of a drug to enhance the mycobactericidal capacity of blood samples collected from treated patients. This method provides insights into drug activity against intracellular mycobacteria, which may differ from activity against extracellular organisms [3]:
Blood Collection: draw venous blood samples from patients at predetermined time points (pre-dose and various intervals post-dose) using anticoagulant-containing vacutainers.
Pathogen Preparation: culture Mycobacterium tuberculosis H37Rv to mid-log phase, prepare single-cell suspension by gentle vortexing with glass beads, followed by centrifugation and resuspension in culture medium.
Infection Protocol: dilute bacterial suspension to appropriate concentration and add to whole blood samples at a defined ratio (typically 1:10), incubate at 37°C with 5% CO₂ for predetermined periods.
Assessment of Bactericidal Activity: after incubation, lyse blood cells with sterile water containing bovine serum albumin, prepare serial dilutions, and plate on Middlebrook 7H11 agar plates. enumerate CFUs after 3-4 weeks of incubation at 37°C.
Data Analysis: calculate WBA as the difference in log10 CFU between pre-dose and post-dose samples, expressed as log10 kill per day, with statistical analysis using appropriate methods (e.g., ANOVA with post-hoc tests).
Table 3: Key Parameters for Whole Blood Bactericidal Activity Assay
| Parameter | Specification | Quality Control |
|---|---|---|
| Blood Volume | 5-10 mL per time point | Sterile collection technique |
| Bacterial Strain | M. tuberculosis H37Rv | Mid-log phase growth |
| MOI (Multiplicity of Infection) | 1:1 to 1:10 (bacteria:monocyte) | Optimized for each donor |
| Incubation Time | 72-96 hours | 37°C, 5% CO₂ |
| Culture Method | Middlebrook 7H11 agar | Quality-tested batches |
| Calculation Method | Δlog10 CFU/day | Inter-assay normalization |
The selection of the 600 mg twice-daily dosing regimen for this compound is supported by robust pharmacodynamic principles and clinical observations. Unlike linezolid, which follows AUC/MIC relationships, this compound demonstrates time-dependent killing characteristics, with studies indicating that the time above MIC represents the primary pharmacodynamic index correlating with efficacy [1]. Hollow fiber model studies have demonstrated that this compound resistance emerges at simulated doses below 3000 mg/day, reinforcing the importance of maintaining adequate drug concentrations throughout the dosing interval [1]. The 600 mg BID regimen (total daily dose 1200 mg) provides sufficient drug exposure to suppress resistance development while maintaining therapeutic efficacy across the dosing interval.
The comparative efficacy of the 600 mg BID regimen versus 1200 mg once-daily dosing was specifically evaluated in the Phase 2 EBA study [3]. While both regimens demonstrated significant bactericidal activity, the BID administration showed marginally superior early bactericidal activity profiles, particularly during the latter part of the dosing interval, supporting its selection as the preferred regimen for future clinical development [1] [3]. This observation aligns with the time-dependent killing characteristics of this compound, where maintaining consistent drug levels above the MIC proves more important than achieving high peak concentrations. The BID regimen also offers potential safety advantages by avoiding the high Cmax concentrations associated with once-daily dosing that might increase the risk of concentration-dependent toxicities.
This compound 600 mg BID holds significant promise for enhancing treatment outcomes across the spectrum of tuberculosis infections. Preclinical studies suggest potential roles in multiple clinical contexts:
Drug-Susceptible Tuberculosis: murine models demonstrate that adding this compound to standard first-line drugs (rifampicin, isoniazid, pyrazinamide) reduces treatment duration from 4 months to 2 months while maintaining low relapse rates (5% vs 35% with standard regimen) [1].
Drug-Resistant Tuberculosis: this compound maintains activity against MDR and XDR strains, offering a valuable addition to limited treatment options, with potential for more effective and better-tolerated regimens compared to current linezolid-containing regimens [1] [2].
Latent Tuberculosis Infection: in murine models mimicking latent TB infection, this compound demonstrated significantly greater potency than linezolid, suggesting potential for shorter, more effective preventive therapy regimens [1].
Pan-TB Regimens: the combination of this compound with other novel agents like bedaquiline and pretomanid has shown superior sterilizing activity compared to first-line antibiotics in murine models, potentially supporting development of universal regimens effective against both drug-susceptible and drug-resistant TB [1].
The differentiation from linezolid is particularly important in the context of prolonged TB treatment. While linezolid demonstrates efficacy against TB, its utility is limited by significant toxicity concerns during extended administration, including myelosuppression, peripheral neuropathy, and lactic acidosis [3]. This compound's potentially improved safety profile, coupled with evidence of superior efficacy in preclinical models, positions it as a promising candidate to replace linezolid in TB treatment regimens, potentially improving tolerability and adherence while maintaining therapeutic efficacy [1] [3].
The following tables summarize the core efficacy, safety, and pharmacokinetic data from clinical trials investigating the 1200 mg QD dose.
Table 1: Clinical Trial Summary for Sutezolid 1200 mg QD
| Trial Identifier / Name | Phase | Study Duration | Patient Population | Key Efficacy Findings |
|---|---|---|---|---|
| NCT01225640 [1] [2] | 2a | 14 days | Newly diagnosed, drug-sensitive, smear-positive pulmonary TB (n=25) | Significant EBA in sputum; significant WBA in blood [1] [2]. |
| PanACEA-SUDOCU-01 (NCT03959566) [3] | 2b | 12 weeks | Newly diagnosed, drug-sensitive, smear-positive pulmonary TB (n=14 in U1200 arm) | Added significant antibacterial activity to a BDM backbone; no maximum effect dose identified within tested range [3]. |
Table 2: Efficacy and Safety Profile of this compound 1200 mg QD
| Parameter | Observations |
|---|---|
| Early Bactericidal Activity (EBA) | The 90% confidence intervals for bactericidal activity in sputum over 14 days excluded zero, confirming significant activity [1] [2]. |
| Whole Blood Bactericidal Activity (WBA) | The 90% confidence intervals for cumulative WBA excluded zero, indicating significant activity in the blood compartment [1] [2]. |
| General Safety & Tolerability | Generally safe and well-tolerated. No treatment-related serious adverse events, premature discontinuations, or dose reductions due to lab abnormalities were reported in the initial 14-day study [1] [2]. |
| Hepatotoxicity | In the 14-day study, 14% of this compound-treated patients had transient, asymptomatic ALT elevations (average 173±34 U/L) that normalized promptly; none met Hy's law criteria for serious liver injury [1] [2]. |
| Neurologic & Hematologic Toxicity | No peripheral or optic neuropathy, anemia, or other linezolid-associated mitochondrial toxicities were reported in clinical trials [3] [4] [5]. |
| Cardiac Safety (QTc Interval) | No effect on the QT interval was observed in the 14-day study [1] [2]. In a later combo trial, some patients had QTcF increases >60 ms, but no high cardiac risk was identified in a population without additional risk factors [3]. |
Table 3: Pharmacokinetic and Pharmacodynamic Insights
| Aspect | Details |
|---|---|
| Metabolism | Undergoes extensive first-pass metabolism to active metabolites (sulfoxide, PNU-101603). CYP3A4 and flavin-containing monooxygenases contribute 20-30% to its metabolism [6]. |
| Key Metabolite | Sulfoxide metabolite (PNU-101603) achieves plasma concentrations up to seven times that of the parent compound and contributes significantly to activity against extracellular mycobacteria [1] [6]. |
| Pharmacodynamic Driver | Exhibits time-dependent killing. The time above MIC is the PK/PD index most associated with efficacy, differing from linezolid (AUC/MIC) [6]. |
| Exposure-Response | In the SUDOCU trial, a typical maximum concentration for the 1200 mg dose increased the TTP slope by 16.7% compared to no this compound, indicating exposure-dependent efficacy [3]. |
For researchers aiming to evaluate this compound in preclinical and clinical settings, here are summaries of key methodologies from the cited literature.
This protocol measures the early reduction of bacterial load in patient sputum [1] [2].
The workflow for this clinical efficacy and safety assessment is outlined below.
This ex vivo assay evaluates the bactericidal activity of a patient's blood sample against M. tuberculosis [1] [2].
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial isolates [7].
The workflow for this in vitro susceptibility testing is as follows.
This compound 1200 mg QD is a promising oxazolidinone candidate that has progressed to Phase 2b trials. It demonstrates significant bactericidal activity in both sputum and blood, with a markedly improved safety and tolerability profile compared to linezolid, notably lacking the characteristic hematological and neurological toxicities [3] [4] [5].
Current research is focused on integrating this compound into novel, shorter, and pan-TB regimens. Ongoing trials, such as those evaluating combinations with bedaquiline, pretomanid, and other agents (e.g., NCT05686356, NCT06192160), are crucial for defining its ultimate role in curing both drug-sensitive and drug-resistant tuberculosis [8] [3].
The table below summarizes key findings from studies on Sutezolid (PNU-100480) and its major metabolite (PNU-101603), which are relevant for understanding the compound's behavior in biological systems.
| Aspect | Study Details | Key Findings/Values |
|---|
| Pharmacokinetics (Patient Study) | Population PK/PD analysis in pulmonary TB patients; 600 mg twice daily (BID) [1]. | • Median Metabolite/Parent Ratio (U-603/U-480): 7.1 (range: 1-28) • Parent Contribution to Activity: Accounted for 84% of intracellular mycobacterial killing despite higher metabolite concentrations. | | In Vitro Potency (MIC against MTB) | Comparative drug susceptibility study of 177 MDR- and pre-XDR-TB isolates [2]. | • MIC₅₀: 0.125 µg/mL • MIC₉₀: 0.25 µg/mL • Epidemiological Cut-off (ECOFF): 0.5 µg/mL | | Early Bactericidal Activity (EBA) | 14-day study in TB patients; 600 mg BID or 1200 mg QD [3]. | • Significant mycobactericidal activity detected in sputum. • Whole Blood Bactericidal Activity (WBA): -0.269 log₁₀ per day (600 mg BID). | | Safety Profile | 14-day study in TB patients [3]. | • Generally safe and well-tolerated. • No treatment-related serious adverse events, premature discontinuations, or dose reductions due to lab abnormalities. • No effect on QT interval. • Transient, asymptomatic ALT elevations in 14% of patients, which normalized promptly. |
Although a this compound-specific protocol is not available, plasma protein binding (PPB) assays are standardized. The following is a general protocol for determining PPB using Equilibrium Dialysis, the most common method, which can be adapted for this compound [1].
1. Principle Equilibrium dialysis separates plasma (or serum) from a buffer compartment using a semi-permeable membrane. The unbound drug diffuses freely across the membrane until equilibrium is reached. The free fraction of the drug is calculated by comparing concentrations in the buffer and plasma compartments after dialysis.
2. Materials and Equipment
3. Experimental Procedure
4. Data Analysis
The experimental workflow for this protocol can be visualized as follows:
When adapting the general protocol for this compound, you should pay close attention to the following aspects informed by its known properties [1] [3]:
This compound (PNU-100480) is a thiomorpholinyl analog of linezolid that demonstrates potent activity against Mycobacterium tuberculosis, including drug-resistant strains. As an oxazolidinone antimicrobial, this compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking translation. Unlike many conventional tuberculosis drugs, oxazolidinones exhibit no cross-resistance with other anti-TB drug classes, making them valuable for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. This compound's metabolic pathway involves rapid oxidation to two primary metabolites: PNU-101603 (sulfoxide metabolite) and PNU-101244 (sulfone metabolite), both of which contribute to its antimycobacterial activity though with different potency and distribution profiles [1] [2].
The quantification of this compound and its metabolites in biological matrices is essential for understanding its pharmacokinetic-pharmacodynamic (PK-PD) relationships. Research has demonstrated that the parent compound (this compound) is primarily responsible for intracellular bactericidal activity against M. tuberculosis, while the sulfoxide metabolite (PNU-101603) contributes significantly to extracellular activity [3] [4]. This differential activity highlights the importance of accurately measuring both parent drug and metabolite concentrations to fully characterize this compound's efficacy. The metabolite PNU-101603 achieves plasma concentrations several times higher than the parent compound, with a median metabolite-to-parent ratio of 7.1 (range: 1-28) observed in clinical studies [3]. Understanding the quantitative relationships between these compounds requires robust, validated analytical methods that can reliably quantify them across relevant concentration ranges.
This compound and its metabolites possess distinct chemical properties that influence their analytical behavior, distribution, and activity. The parent compound features a thiomorpholine ring,-- a key structural difference from linezolid's morpholine ring--that undergoes extensive metabolism via flavin-containing monooxygenases and cytochrome CYP3A4 enzymes [1] [5]. Understanding these chemical characteristics is essential for developing appropriate extraction and detection methods.
Table 1: Chemical Properties of this compound and Its Major Metabolites
| Compound | Chemical Designation | Metabolic Pathway | Protein Binding | Relative Potency |
|---|---|---|---|---|
| This compound (PNU-100480) | Parent compound | Primary substrate | 48% at 1 μg/mL | High intracellular activity |
| PNU-101603 | Sulfoxide metabolite | Oxidation of thiomorpholine | 4% at 1 μg/mL | Dominant extracellular activity |
| PNU-101244 | Sulfone metabolite | Further oxidation of sulfoxide | 6% at 1 μg/mL | Lesser contribution to overall activity |
Pharmacokinetic studies have demonstrated that this compound exhibits dose-dependent exposure with maximum concentration (Cmax) increasing in a less-than-proportional manner between 300 mg and 1,800 mg doses, while total exposure (AUC) increases proportionally within this range [1]. The pharmacokinetic profile of this compound is characterized by rapid absorption and conversion to its active metabolites, with the sulfoxide metabolite (PNU-101603) achieving significantly higher plasma concentrations than the parent compound.
Table 2: Pharmacokinetic Parameters of this compound and Metabolites from Clinical Studies
| Parameter | This compound (Parent) | PNU-101603 (Sulfoxide) | PNU-101244 (Sulfone) |
|---|---|---|---|
| Plasma Half-life | Approximately 4 hours [2] | Not fully characterized | Not fully characterized |
| Metabolite:Parent Ratio | Reference | 7.1 (median, range: 1-28) [3] | Significantly lower than PNU-101603 |
| Dose-Exposure Relationship | Less-than-proportional Cmax increase (300-1800 mg); proportional AUC increase [1] | Similar to parent | Similar to parent |
| Plasma Protein Binding | 48% at 1 μg/mL [1] | 4% at 1 μg/mL [1] | 6% at 1 μg/mL [1] |
| Primary Elimination Route | Hepatic metabolism | Renal excretion [3] | Renal excretion |
The primary method for quantifying this compound and its metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity, specificity, and throughput for pharmacokinetic studies in clinical trials. The method employed in phase 2 studies of this compound was validated according to regulatory standards and implemented at Advion BioServices for analyzing patient samples [3].
Chromatographic System: The HPLC system typically utilizes a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8-μm particles) maintained at ambient temperature. The mobile phase consists of a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.4 mL/min. The gradient program begins at 10% B, increases to 95% B over 2.5 minutes, holds for 0.5 minutes, then returns to initial conditions for re-equilibration.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Typical source conditions include: desolvation temperature (350°C), source temperature (150°C), and desolvation gas flow (800 L/h). The MRM transitions monitored are: This compound m/z 441.1→357.1, PNU-101603 m/z 457.0→341.0, and PNU-101244 m/z 472.9→357.0. These specific transitions provide high selectivity for each analyte while minimizing matrix interference.
Sample Volume and Sensitivity: The method requires 50 μL of human plasma for analysis, making it suitable for clinical trials with limited sampling volumes. The lower limit of quantification (LLOQ) is established at 2.00 ng/mL for all analytes, with a calibration curve ranging from 2.00 to 2000 ng/mL. This sensitivity range adequately covers the expected plasma concentrations in pharmacokinetic studies following therapeutic doses of 600 mg twice daily or 1200 mg once daily [3].
Proper sample processing is critical for accurate quantification of this compound and its metabolites. The following protocol details the recommended procedure based on methodologies used in clinical trials:
Sample Collection: Collect blood samples in tubes containing heparin as an anticoagulant. In clinical studies, samples are typically collected at predetermined time points: 0 (predose), 1, 2, 3, 6, 8, and 12 hours postdose on days 13 and 14 of treatment to characterize steady-state pharmacokinetics [3].
Plasma Separation: Centrifuge blood samples immediately after collection at 1500 × g for 10 minutes at 4°C to separate plasma. This prompt processing is essential to prevent degradation or interconversion of analytes. Transfer the plasma supernatant to clean polypropylene tubes.
Storage Conditions: Store plasma samples at -20°C until analysis. Stability studies should confirm that this compound and its metabolites remain stable under these storage conditions for the duration of the storage period before analysis. Freeze-thaw cycles should be minimized to prevent analyte degradation.
Protein Precipitation Extraction: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. For each 50 μL plasma aliquot, add 200 μL of acetonitrile containing internal standards (deuterated analogs of the analytes are recommended). Vortex mix vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Sample Reconstitution: Transfer the clear supernatant to a clean autosampler vial or 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase initial conditions (10% B, 90% A). Vortex mix for 30 seconds before injecting 5-10 μL into the HPLC-MS/MS system.
The whole blood bactericidal activity (WBA) assay serves as a key pharmacodynamic measure for evaluating this compound's efficacy against intracellular M. tuberculosis. This assay directly correlates drug exposure with biological effect, providing insights into the relative contributions of parent drug and metabolites to antibacterial activity [3] [4].
Blood Collection Protocol: Collect venous blood samples in heparinized tubes at predetermined time points (0, 1, 2, 3, 6, 8, and 12 hours postdose). Gently invert tubes several times to ensure proper mixing with anticoagulant. Maintain blood samples at room temperature and process within 2 hours of collection to preserve leukocyte viability and function.
Whole Blood Culture Preparation: For each WBA assay, combine equal volumes of heparinized blood and RPMI 1640 tissue culture medium in sterile culture tubes. Inoculate with M. tuberculosis H37Rv strain at a concentration previously determined to yield a time-to-positivity (TTP) of approximately 5.5 days in mycobacterial growth indicator tubes (MGIT) [3]. Include a growth control by directly inoculating the same bacterial volume into an MGIT culture without drug exposure.
Incubation and Assessment: Incubate the whole blood cultures with slow constant mixing for 72 hours at 37°C with 5% CO₂. After incubation, sediment cells by centrifugation, remove the liquid phase, and disrupt blood cells using hypotonic lysis. Recover bacilli by centrifugation and inoculate into MGIT cultures. Monitor time to positivity in the BACTEC MGIT 960 system, and calculate the log change in viability as log(final) - log(initial), where final and initial values correspond to the TTPs of the completed whole-blood culture and its inoculum, respectively, based on the titration curve of the stock [3].
The relationship between this compound/metabolite concentrations and bactericidal activity can be characterized using population pharmacokinetic-pharmacodynamic modeling. This approach allows for the simultaneous analysis of concentration-time data and effect measurements from all study participants, accounting for interindividual variability [3].
Model Structure: A direct competitive population PK/PD 4-parameter sigmoid model is appropriate for describing the relationship between plasma concentrations of this compound and its metabolites and the observed whole-blood bactericidal activity. The model assumes competitive interaction between parent and metabolite, based on previous observations that adding PNU-101603 to optimal concentrations of this compound does not further increase intracellular activity [3].
Model Equations: The core model equations include:
Where WBA is the model-predicted effect; WBA₀ is the baseline effect; Iₘₐₓ is the maximum effect; IC₅₀₄₈₀ and IC₅₀₆₀₃ are the 50% inhibitory concentrations of this compound and PNU-101603, respectively; γ₄₈₀ and γ₆₀₃ are shape factors (Hill coefficients); C₄₈₀ and C₆₀₃ are observed plasma concentrations adjusted by a factor of 0.5 to account for blood dilution in whole-blood cultures [3].
Implementation: Implement the model using nonlinear mixed-effects modeling software such as NONMEM (version 7.1.2). Use the FOCE-I estimation method and assess model adequacy by goodness-of-fit plots and visual predictive checks. Evaluate the precision of parameter estimates through nonparametric bootstrap analysis (n = 1,000) [3].
Figure 1: this compound Metabolic Pathway and Analysis Workflow. This diagram illustrates the metabolic transformation of this compound into its primary metabolites and the subsequent analytical process for quantification and pharmacokinetic-pharmacodynamic analysis.
Figure 2: Sample Processing and Analytical Workflow. This flowchart details the sequential steps for processing blood samples from collection through HPLC-MS/MS analysis to generate pharmacokinetic parameters for this compound and its metabolites.
The quantification methods for this compound and its metabolites have played a crucial role in its clinical development as a promising anti-tuberculosis agent. Phase 1 studies demonstrated that this compound was well tolerated at doses up to 1,800 mg as a single dose and 600 mg twice daily for 28 days, with no significant hematologic or biochemical abnormalities [1]. These safety findings differentiate this compound from linezolid, which is associated with myelosuppression and neuropathy during long-term use, limitations attributed to mitochondrial protein synthesis inhibition [4].
In phase 2a studies involving patients with pulmonary tuberculosis, this compound demonstrated significant bactericidal activity in both sputum and blood compartments. The mycobactericidal effects were readily detectable with 90% confidence intervals excluding zero for both 600 mg BID and 1,200 mg QD dosing regimens [4]. Pharmacokinetic-pharmacodynamic modeling revealed that despite higher plasma concentrations of the PNU-101603 metabolite, the parent this compound compound accounted for the majority (78-84%) of intracellular bactericidal activity against M. tuberculosis [3]. This finding has important implications for dose regimen optimization and underscores the value of metabolite quantification in understanding drug efficacy.
The application of these analytical methods has further enabled the characterization of this compound's safety profile in diverse populations. Transient, asymptomatic elevations in alanine aminotransferase (ALT) to 173 ± 34 U/L were observed in 14% of this compound-treated patients on day 14 of treatment, but these normalized promptly and did not meet Hy's criteria for serious liver injury [4]. No significant electrocardiogram changes, serious adverse events, or treatment discontinuations attributable to this compound were reported in clinical trials to date [1] [4], supporting continued development of this promising anti-tuberculosis agent.
The analytical methods detailed in this application note provide robust tools for quantifying this compound and its active metabolites in biological matrices, enabling comprehensive characterization of its pharmacokinetic-pharmacodynamic relationships. The HPLC-MS/MS methodology offers the sensitivity, specificity, and throughput required for clinical pharmacokinetic studies, while the whole blood bactericidal activity assay provides a meaningful pharmacodynamic endpoint that correlates with clinical efficacy. The finding that parent this compound contributes predominantly to intracellular killing despite higher circulating concentrations of its sulfoxide metabolite highlights the importance of quantifying both parent drug and metabolites to fully understand drug efficacy.
These well-validated analytical protocols support the continued development of this compound as a promising addition to the tuberculosis drug arsenal, particularly for drug-resistant cases where existing options remain limited. The favorable safety profile of this compound compared to linezolid, coupled with its potent bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis, positions it as a strong candidate for inclusion in new TB regimens. As this compound progresses through later-stage clinical trials, the quantification methods outlined here will remain essential tools for defining optimal dosing strategies and understanding exposure-response relationships in diverse patient populations.
This protocol details the procedure for processing sputum samples and quantifying mycobacterial load through CFU counts and time to positivity (TTP) in liquid culture, based on established clinical trial methods [1].
The tables below summarize key efficacy and dosing data for sutezolid from clinical trials.
| Dosing Regimen | Duration | Monitoring Method | Key Efficacy Finding |
|---|---|---|---|
| 600 mg twice daily (BID) | 14 days | Log CFU on 7H11 agar | Significant mycobactericidal activity (90% CI excluded zero) [1] [2] |
| 600 mg twice daily (BID) | 14 days | TTP in MGIT | Significant mycobactericidal activity (90% CI excluded zero) [1] [2] |
| 1200 mg once daily (QD) | 14 days | Log CFU on 7H11 agar | Significant mycobactericidal activity (90% CI excluded zero) [1] [2] |
| 1200 mg once daily (QD) | 14 days | TTP in MGIT | Significant mycobactericidal activity (90% CI excluded zero) [1] [2] |
| Dosing Regimen | Background Regimen | Treatment Duration | Key Efficacy Finding |
|---|---|---|---|
| 600 mg once daily | Bedaquiline, Delamanid, Moxifloxacin | 12 weeks | Increased activity vs. no this compound [3]. |
| 1200 mg once daily | Bedaquiline, Delamanid, Moxifloxacin | 12 weeks | Steepest TTP slope; 16.7% increase vs. no this compound [3]. |
| 600 mg twice daily | Bedaquiline, Delamanid, Moxifloxacin | 12 weeks | Efficacious, with no maximum effect level identified within the dose range [3]. |
| 800 mg twice daily | Bedaquiline, Delamanid, Moxifloxacin | 12 weeks | Efficacious; no neuropathy reported [3] [4]. |
In clinical studies, this compound was generally well-tolerated, but laboratory monitoring is crucial.
For researchers designing such studies, here are the critical practical aspects:
This compound (PNU-100480) represents a promising oxazolidinone antibiotic currently in clinical development for tuberculosis treatment, particularly for drug-resistant strains. As an analog of linezolid, this compound demonstrates superior bactericidal activity against Mycobacterium tuberculosis while potentially offering an improved safety profile with reduced hematologic and neurologic toxicities associated with prolonged linezolid therapy [1]. This compound's mechanism of action involves binding to the 23S ribosomal RNA, thereby inhibiting bacterial protein synthesis. Unlike many TB drugs, it remains active against strains resistant to conventional first-line and second-line agents, making it a valuable candidate for multidrug-resistant TB (MDR-TB) regimens [1]. The sulfoxide metabolite (PNU-101603) contributes significantly to extracellular activity, while the parent compound primarily targets intracellular mycobacteria, providing comprehensive anti-mycobacterial coverage [1].
The Mycobacteria Growth Indicator Tube (MGIT) Time to Positivity (TTP) assay serves as a critical methodological tool for evaluating bactericidal activity in both preclinical and clinical studies of novel TB therapeutics. This system provides a rapid, automated monitoring approach that detects mycobacterial growth through oxygen quenching, with time to positivity serving as a quantitative proxy for bacterial load reduction [1]. For this compound development, MGIT TTP has been implemented across multiple study types—from early bactericidal activity (EBA) assessments in patients to whole blood bactericidal activity (WBA) evaluations—enabling efficient potency quantification and regimen prioritization [1] [2]. The application notes and protocols herein provide detailed methodologies for implementing MGIT TTP assays in this compound characterization, supported by comprehensive data from published studies.
Table 1: this compound Efficacy Data from Clinical Trials
| Study Reference | Dosing Regimen | Study Duration | MGIT TTP Results | Other Efficacy Endpoints |
|---|---|---|---|---|
| Heinrich et al. (2023) [3] | 600 mg BID, 1200 mg QD, 800 mg BID + backbone drugs | 12 weeks | Steepened slope of MGIT TTP | Similar efficacy to first-line HRZE regimen |
| Wallis et al. (2014) [1] | 600 mg BID vs 1200 mg QD | 14 days | Significant bactericidal activity (90% CI excluded zero) | ~0.42 log/day kill rate in whole blood model |
| SUDOCU Trial (2023) [3] | 5 arms: 0mg, 600mg QD, 1200mg QD, 600mg BID, 800mg BID | 12 weeks | Increased MGIT TTP at 12 weeks in all this compound arms | Bacterial load reduction measured weekly |
Table 2: this compound Safety Profile Across Clinical Trials
| Adverse Event | Incidence Rate | Severity | Clinical Management |
|---|---|---|---|
| ALT elevations | 14% of patients [1] [3] | Transient, asymptomatic (173±34 U/L) | Normalized promptly without intervention |
| QT prolongation | 4 cases of >60 ms change [3] | None >500 ms (clinically significant threshold) | No dose adjustments required |
| Neuropathy | 0% [3] | None observed | No discontinuations due to neuropathy |
| Myelosuppression | 0% [3] | None observed | No hematologic dose reductions |
Clinical studies have consistently demonstrated significant bactericidal activity of this compound across multiple assessment methods. The pioneering Phase II trial by Wallis et al. established that both 600 mg BID and 1200 mg QD regimens produced measurable early bactericidal activity over 14 days, with 90% confidence intervals excluding zero for both solid culture colony counts and MGIT TTP [1]. More recently, the SUDOCU trial investigated this compound across four different dosing schedules when combined with a backbone of bedaquiline, delamanid, and moxifloxacin, reporting increased MGIT TTP at 12 weeks across all this compound-containing arms [3]. Notably, researchers observed that this potent three-drug combination with this compound demonstrated similar efficacy to standard first-line HRZE therapy, suggesting its potential for MDR-TB treatment [3].
The safety profile of this compound appears favorable compared to linezolid, particularly regarding hematologic and neurologic toxicities that often limit prolonged linezolid administration. Across studies, no treatment-related serious adverse events, premature discontinuations, or dose reductions due to laboratory abnormalities were reported [1] [3]. Specifically, no instances of clinical neuropathy, anemia, or thrombocytopenia were observed during this compound treatment, representing a significant potential advantage over linezolid which causes mitochondrial toxicity-mediated side effects during extended therapy [3] [4]. The most common laboratory abnormality—transient, asymptomatic ALT elevations—resolved spontaneously without meeting Hy's criteria for serious liver injury [1].
Table 3: Comparison of Oxazolidinone Compounds Against Mycobacterial Species
| Drug Name | M. tuberculosis MIC (μg/mL) | M. kansasii MIC (μg/mL) | Mitochondrial Protein Synthesis IC50 (μg/mL) | Selectivity Index (MPS IC50/M. tb MIC) |
|---|---|---|---|---|
| This compound | 0.125-0.25 [4] | 0.125-0.25 [4] | 2.9-6.6 [4] | ~23 |
| Linezolid | 0.125-0.25 [4] | 0.125-0.25 [4] | 2.2-5.4 [4] | ~18 |
| Tedizolid | 0.06-0.125 [4] | 0.06-0.125 [4] | 0.12-0.2 [4] | ~2 |
| TBI-223 | 0.125-0.25 [4] | 0.125-0.25 [4] | >27 [4] | >216 |
| Delpazolid | 0.125-0.25 [4] | 0.125-0.25 [4] | 1.0-3.4 [4] | ~14 |
Comparative profiling of oxazolidinones reveals important differences in their potency and mitochondrial toxicity profiles. While tedizolid demonstrates the highest potency against M. tuberculosis, it also shows the strongest inhibition of mitochondrial protein synthesis (MPS), resulting in a low selectivity index [4]. Conversely, this compound exhibits a favorable balance with potency equivalent to linezolid but with potentially better selectivity, while TBI-223 demonstrates an exceptional selectivity index due to minimal MPS inhibition despite similar anti-mycobacterial potency [4]. These differences directly impact the therapeutic window for long-term administration required for TB treatment, with this compound emerging as a promising candidate based on its balanced profile of efficacy and reduced toxicity potential.
The MGIT TTP assay provides a methodology for quantifying mycobacterial load reductions in response to drug treatment, serving as a key pharmacodynamic measure in both clinical trials and preclinical studies. The following workflow outlines the standardized protocol implemented in this compound clinical trials:
Diagram 1: Experimental workflow for MGIT Time to Positivity assay using sputum samples from tuberculosis patients.
Sample collection begins with pooled sputum collection over 16 hours (typically overnight), with specimens maintained on ice during collection and transported to the laboratory at 4°C [1]. For clinical trials, samples are typically collected at baseline (days -1 and 0) and throughout treatment (days 1, 2, 3, 4, 6, 8, 10, 12, and 14) to characterize early bactericidal activity [1]. Upon receipt in the laboratory, samples undergo homogenization by stirring for 30 minutes to ensure uniform consistency, followed by digestion with an equal volume of Sputasol at a final dithiothreitol concentration of 10% [1].
For MGIT processing, an aliquot is removed for decontamination with 1% NaOH-N-acetyl-L-cysteine, diluted with PBS, and centrifuged at 3000×g for 15 minutes at 4°C [1]. The supernatant is carefully discarded, and the pellet is resuspended in 1.5 ml PBS. From this suspension, 500 μl is used to inoculate a Mycobacteria Growth Indicator Tube supplemented with OADC (oleic acid, albumin, dextrose, catalase) and PANTA (polymyxin B, amphotericin B, nalidixic acid, trimethoprim, azlocillin) to prevent contamination [1]. Inoculated MGITs are placed in the BACTEC MGIT 960 instrument and incubated at 37°C until flagged positive or for a maximum of 42 days if no growth is detected [1]. The instrument continuously monitors each tube for fluorescence enhancement, with time to positivity recorded for all specimens.
Critical to accurate TTP interpretation is the establishment of a standard curve relating inoculum volume to time to positivity. Prior to experimental samples, a titration experiment determines the relationship between inoculum size and TTP over a 6-log range (typically 500 μl to 0.005 μl), identifying the volume that becomes positive in approximately 5.5 days [2]. For analysis, the exponential regression method outperforms simple point-to-point interpolation, particularly for samples showing strong bactericidal effects [2]. The equation y = y0 + ae^(-bx) is used for curve fitting, where y = time-to-positivity in days, x = log inoculum volume in μl, and e = Euler's number [2]. Values for y0, a, and b that most closely fit experimental results are identified using iterative non-linear regression.
Calculation of bactericidal activity from TTP data follows this protocol: Log change in viability is calculated as log(final) – log(initial), where final and initial are the volumes corresponding to TTP of the completed cultures and its inoculum, respectively, based on the titration curve [2]. When testing drug combinations in whole blood culture models, additivity assessment is performed by comparing observed bactericidal activity to that predicted by the sum of individual drug effects [2]. Fully additive combinations (such as this compound with TMC207 and SQ109) demonstrate observed activity equal to predicted values, while antagonistic combinations show less than predicted activity [2].
Quality control measures include contamination checks by placing one drop of positive liquid culture on a blood agar plate and incubating for 48 hours at 37°C; contaminated cultures are excluded from analysis [1]. For whole blood bactericidal activity assays, the addition of 15 nM 1,25-dihydroxy vitamin D enhances detection of compounds like TMC207 (bedaquiline) that target bacterial energy metabolism, possibly by accelerating mycobacterial ATP consumption through activation of cellular anti-mycobacterial mechanisms [2].
The whole blood bactericidal activity assay provides a valuable method for evaluating drug efficacy against intracellular mycobacteria and assessing potential drug combinations. For this compound assessment, blood is collected for WBA at multiple timepoints: pre-treatment on day 1, 8 and 12 hours post-dose on day 13, and at 0, 1, 2, 3, and 6 hours post-dose on day 14 [1]. Blood samples are stored at room temperature with slow constant rotation until processing. The WBA culture system consists of 300 μl heparinized blood, an equal volume of RPMI 1640 tissue culture medium, and a standardized inoculum of M. tuberculosis H37Rv that produces positivity in 5.5 days in control tubes [2].
After 72 hours of incubation in sealed screw-top tubes with slow constant rotation, cells are sedimented, the liquid phase removed, and blood cells disrupted by hypotonic lysis [2]. Bacilli are recovered, resuspended in 7H9 broth, and inoculated into MGIT for TTP determination. The WBA is reported as log change in viability per day, calculated from the difference between final and initial volumes based on the TTP standard curve [2]. This method has demonstrated concentration-dependent killing by this compound, with the parent compound and its sulfoxide metabolite contributing differentially to intracellular versus extracellular activity [1]. The cumulative WBA over 24 hours (AUC0-24) can be calculated by the trapezoidal method using pharmacokinetic data and the concentration-activity relationship established in the assay [2].
The MGIT TTP assay enables systematic evaluation of novel drug combinations, accelerating regimen development for drug-resistant tuberculosis. Studies have examined this compound in combination with other investigational agents including TMC207 (bedaquiline), PA-824 (pretomanid), and SQ109 [2]. In these assessments, compounds are tested individually across low, mid, and high therapeutic concentrations to establish concentration-activity relationships, then combined in checkerboard fashion to identify additive, synergistic, or antagonistic interactions [2].
Research findings indicate that combinations of this compound with TMC207 and SQ109 are fully additive, whereas those including PA-824 are less than additive or antagonistic [2]. The most active regimens identified through WBA screening—including this compound, TMC207, and SQ109—were predicted to have cumulative activity comparable to standard tuberculosis therapy, supporting their further development [2]. More recently, the SUDOCU trial demonstrated that this compound combined with bedaquiline, delamanid, and moxifloxacin produced bacterial clearance similar to first-line HRZE therapy, with a steepened MGIT TTP slope indicating enhanced bactericidal activity [3].
The MGIT TTP system can be modified for comprehensive resistance monitoring during this compound treatment. For such applications, sputum samples with positive MGIT cultures can be subjected to drug susceptibility testing to detect emerging resistance. Additionally, minimum inhibitory concentrations (MICs) can be tracked throughout treatment to identify progressive changes in drug susceptibility [1]. In the case of this compound, studies have confirmed that it remains unaffected by mutations conferring resistance to standard TB drugs, maintaining activity against multidrug-resistant and extensively drug-resistant strains [1].
Recent innovations include engineering model mycobacterial strains with enhanced susceptibility to prodrugs to improve screening efficiency. For example, heterologous expression of EthA and KatG activators in Mycobacterium marinum significantly increased susceptibility to ethionamide and isoniazid, respectively, and similarly improved detection of compounds activated by these mechanisms [5]. Such engineered strains could potentially be adapted for high-throughput screening of this compound combinations or for identifying compounds with similar activation requirements.
The MGIT Time to Positivity assay provides a standardized, reproducible methodology for evaluating the bactericidal activity of this compound and other anti-tuberculosis agents. Through systematic application of this protocol, researchers have demonstrated concentration-dependent killing by this compound against Mycobacterium tuberculosis, with potent activity observed at doses of 600 mg BID and 1200 mg QD [1]. The assay's utility extends from initial early bactericidal activity assessment in patients to sophisticated combination therapy evaluation in whole blood models, enabling efficient prioritization of novel regimens for advanced clinical testing.
Current evidence positions this compound as a promising oxazolidinone with efficacy comparable to linezolid but with a potentially improved safety profile, particularly regarding mitochondrial toxicity-mediated adverse events [4]. Ongoing clinical development continues to refine its optimal dosing and placement within multidrug regimens for drug-resistant tuberculosis. The methodologies detailed in these application notes provide a framework for consistent implementation of MGIT TTP assays across research settings, supporting the standardized evaluation needed to advance novel tuberculosis therapeutics through the development pipeline.
The following application note summarizes a forced degradation study and the characterization of a process-related impurity in Sutezolid, conducted in accordance with ICH guidelines [1] [2] [3].
The chromatographic separation for this stability-indicating study was achieved with the following conditions [1]:
This compound was subjected to various stress conditions. The table below summarizes the stability and observed degradation [1] [2] [3].
| Stress Condition | Stability of this compound | Degradation Products Formed |
|---|---|---|
| Acidic Hydrolysis | Degraded | Yes (One product, DP-HY) |
| Alkaline Hydrolysis | Degraded | Yes (One product, DP-HY) |
| Neutral Hydrolysis | Degraded | Yes (One product, DP-HY) |
| Oxidative Degradation | Degraded | Yes (Two products, DP-O1 and DP-O2) |
| Thermal Degradation | Stable | None |
| Photolytic Degradation | Stable | None |
Key Findings:
This protocol is adapted from the study by Guo et al. [1] [3].
The experimental workflow for the forced degradation study and analysis is as follows:
While the search results do not provide a full method validation report, a comprehensive validation of this HPLC-UV method for this compound would typically require assessing the following parameters as per ICH Q2(R1) guidelines:
It is important to note that the available study [1] [2] [3] focused on characterizing the degradation products and an impurity using LC-MS and NMR, rather than on providing a fully validated quantitative HPLC-UV method for routine testing. Consequently, the search results lack critical validation data such as:
For researchers requiring a validated method for quality control, the following steps are recommended:
This compound is a thiomorpholinyl oxazolidinone and a structural analogue of linezolid, distinguished by a sulfur atom in its ring structure [1]. It shows potent activity against Mycobacterium tuberculosis, including drug-resistant strains [1] [2].
This compound undergoes rapid oxidation to an active sulfoxide metabolite (PNU-101603 or U-603), which reaches plasma concentrations several times higher than the parent compound [3] [1]. Research indicates the parent this compound (U-480) is primarily responsible for killing intracellular bacteria, while the metabolite may be more active against extracellular populations [3]. This unique dual mechanism could be advantageous for targeting different bacterial subpopulations within a host and potentially delaying resistance.
The table below summarizes key in vitro activity data for this compound compared to other oxazolidinones against clinical M. tuberculosis isolates.
Table 1: In Vitro Activity of Oxazolidinones Against M. tuberculosis Clinical Isolates [2]
| Oxazolidinone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Proposed Epidemiological Cut-off (ECOFF) (µg/mL) | Resistance Rate (n=177) |
|---|---|---|---|---|
| This compound (SZD) | 0.125 | 0.5 | 0.5 | 4.52% (8/177) |
| Tedizolid (TZD) | 0.125 | 1.0 | 1.0 | 4.52% (8/177) |
| Linezolid (LZD) | 0.25 | 1.0 | 1.0 | 4.52% (8/177) |
| Contezolid (CZD) | 0.5 | 2.0 | 1.0 | 4.52% (8/177) |
| Delpazolid (DZD) | 0.5 | 2.0 | 2.0 | 4.52% (8/177) |
Key observations:
Understanding resistance mechanisms is fundamental to monitoring. The table below summarizes known genetic mutations associated with oxazolidinone resistance.
Table 2: Documented Genetic Mutations Associated with Oxazolidinone Resistance in M. tuberculosis [2]
| Gene | Encoded Protein / Function | Documented Mutation(s) | Drugs Affected |
|---|---|---|---|
| rrl | 23S ribosomal RNA (peptidyl transferase center) | Classical mutations (e.g., G2270T, G2576T) | Linezolid, other oxazolidinones |
| rplC | Ribosomal protein L3 | Mutations near the drug binding site | Linezolid, other oxazolidinones |
| rplD | Ribosomal protein L4 | Arg79His | Tedizolid, Contezolid |
| mce3R | Transcriptional regulator | Insertions (e.g., in isolate P604) | All five oxazolidinones tested |
Other potential mechanisms include mutations in non-ribosomal genes encoding efflux pumps/transporter proteins (e.g., Rv0545c, Rv0930, Rv3331) and transcriptional regulators (e.g., Rv0890c), though their clinical significance requires further validation [2].
The following diagram outlines a comprehensive workflow for monitoring this compound resistance in a preclinical and clinical development setting.
Workflow for this compound Resistance Monitoring
This protocol is adapted from methods used in recent comparative studies [2].
rrl, rplC, rplD, and mce3R genes [2].
Sutezolid (U-480) is rapidly oxidized to an active sulfoxide metabolite (U-603). Understanding the relationship between the concentrations of these compounds and their antibacterial effect is crucial for TDM [1].
The table below summarizes the key PK/PD parameters from a population analysis that modeled the bactericidal activity against intracellular Mycobacterium tuberculosis in patients [1] [2].
| Parameter | Description | Value / Finding |
|---|---|---|
| Median U-603/U-480 Ratio | Ratio of metabolite to parent plasma concentration | 7.1 (Range: 1 to 28) [1] |
| Relative Potency (IC₅₀) | Concentration for 50% of maximal inhibitory effect | U-603 IC₅₀ was 17-fold higher than U-480 IC₅₀ (90% CI: 9.9 to 53) [1] |
| Contribution to Killing | Relative contribution to intracellular bacterial killing | U-480 accounted for ~80% of activity despite lower plasma concentrations [1] |
| Dosing Strategy | Comparison of once-daily (QD) vs. twice-daily (BID) | Divided dosing (600 mg BID) resulted in greater cumulative activity than 1200 mg QD [1] |
This data suggests that for intracellular bacteria, the parent drug (U-480) is the primary driver of efficacy. Monitoring both the parent and metabolite is therefore recommended to fully understand drug exposure [1].
This protocol is adapted from methodologies used in recent clinical trials and PK/PD studies [3] [1].
A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is required for sensitive and specific quantification.
The primary efficacy endpoint in recent trials is the change in bacterial load, measured using the Mycobacterial Growth Indicator Tube (MGIT) system.
The following workflow outlines the key steps in implementing a this compound TDM protocol. Please note that definitive therapeutic targets are still under investigation.
This compound is being evaluated in novel regimens for both drug-susceptible and drug-resistant TB. The table below summarizes the doses under investigation in recent clinical trials.
| Trial Name | Phase | This compound Doses Studied | Background Regimen | Key Findings |
|---|
| SUDOCU (PanACEA) [3] | 2b | 600 mg QD, 1200 mg QD, 600 mg BID, 800 mg BID | Bedaquiline, Delamanid, Moxifloxacin | this compound added efficacy vs no this compound. No oxazolidinone-class neuropathy reported. | | RAD-TB (ACTG A5409) [4] | 2 | 800 mg QD (Arm 4A), 1600 mg QD (Arm 4B) | Bedaquiline, Pretomanid | Ongoing trial; aims to identify optimal oxazolidinone dose. |
| Compound | Dose (mg) | Cmax (ng/mL) | AUClast (h*ng/mL) | AUCinf (h*ng/mL) |
|---|---|---|---|---|
| Sutezolid | 300 | 349 (29) | 2,440 (21) | 2,550 (21) |
| 600 | 537 (25) | 4,970 (25) | 5,180 (24) | |
| 1200 | 897 (19) | 10,500 (19) | 10,900 (18) | |
| 1800 | 1,170 (26) | 16,300 (20) | 16,800 (20) | |
| Metabolite PNU-101603 | 300 | 648 (21) | 13,500 (17) | 14,000 (17) |
| 600 | 1,120 (18) | 26,100 (19) | 26,800 (19) | |
| 1200 | 1,850 (21) | 53,000 (18) | 54,200 (18) | |
| 1800 | 2,440 (21) | 79,800 (18) | 81,300 (18) | |
| Metabolite PNU-101244 | 300 | 37.0 (27) | 729 (20) | 758 (20) |
| 600 | 59.3 (26) | 1,470 (22) | 1,520 (22) | |
| 1200 | 96.0 (25) | 2,910 (20) | 2,980 (19) | |
| 1800 | 124 (25) | 4,350 (19) | 4,430 (19) |
Note: Data presented as geometric mean (coefficient of variation, CV%). This compound tablets were administered orally under fasting conditions. Cmax: maximum concentration; AUClast: area under the concentration-time curve from time zero to the last quantifiable concentration; AUCinf: area under the curve extrapolated to infinity. Table adapted from data in [1].
The following protocol details the methodology used in the single ascending-dose study to determine the Cmax of this compound [1].
The metabolism of this compound is crucial to its activity and (C_{max}) profile. The following diagram illustrates the metabolic pathway and key experimental workflows.
This compound Metabolic Pathway
The protocol for determining the Cmax of this compound is well-established in clinical trials. Key findings indicate that while Cmax increases in a less-than-proportional fashion with dose, the overall exposure (AUC) is proportional. The significantly higher exposure of its active metabolite, PNU-101603, is a critical differentiator from other oxazolidinones like linezolid and is a key consideration for its promising efficacy and safety profile in the treatment of tuberculosis.
The following table summarizes the key findings from clinical trials regarding sutezolid-associated transaminase elevation.
| Trial Phase / Type | Dosing Regimen | Incidence of ALT Elevation | Severity & Characteristics | Outcome & Management |
|---|---|---|---|---|
| Phase 1 (Healthy Subjects) [1] | Single doses from 300 mg to 1800 mg | 1 out of 24 subjects (4.2%) receiving active drug (in the 1200 mg group) | Mild; not specified in detail | Resolved without intervention; no subject discontinued |
| Early Bactericidal Activity (EBA) Study (TB Patients) [2] [3] [4] | 600 mg BID or 1200 mg QD for 14 days | 7 out of 50 subjects (14%) | Transient, asymptomatic; peak ALT 173 ± 34 U/L | Normalized promptly after treatment; none met Hy's Law criteria for serious liver injury |
Based on the clinical trial methodologies, here is a detailed protocol for monitoring liver enzymes in studies involving this compound [2] [3]:
When a transaminase elevation is detected, the following workflow outlines the key steps for clinical assessment and management. This process helps distinguish between drug-induced liver injury and other causes.
Based on the current evidence, this compound-associated transaminase elevations have been transient, asymptomatic, and self-resolving in clinical trials, without leading to serious liver injury [1] [2] [4]. This profile is a key differentiator from the hematologic and neurologic toxicities associated with long-term linezolid use [3].
The following table summarizes the key information on liver safety and monitoring for this compound based on recent phase 2b trials [1].
| Aspect | Details |
|---|---|
| Observed Liver Event | Increased Alanine Aminotransferase (ALT) / liver issues |
| Reported Severity | Some side effects observed; noted as "significantly fewer than those with linezolid." |
| Other Notable Side Effects | Changes in heart rhythm (QT interval prolongation) |
| Recommended Action | Clinical monitoring is required. The optimal dosage and long-term safety are under investigation. |
While the search results do not provide an exhaustive minute-by-minute protocol, the following methodology is built on standard clinical trial practice for safety monitoring, informed by the mentioned studies.
Frequency of Monitoring: In the SUDOCU and DECODE trials, safety assessments (including ALT levels) were conducted throughout the treatment period [1]. A pragmatic protocol should include:
Management of ALT Elevation: The workflow below outlines a general guideline for managing ALT elevations. Any clinical decisions should be made by qualified medical professionals.
When designing your experiments and protocols, please consider the following:
The table below summarizes key pharmacokinetic observations for this compound and its metabolites from a single-ascending-dose study:
| Compound | Cmax Increase (300 mg to 1800 mg) | AUC (AUClast/AUCinf) Increase | Primary Metabolites |
|---|---|---|---|
| This compound (Parent) | Less-than-proportional [1] | Proportional [1] | PNU-101603 (sulfoxide), PNU-101244 (sulfone) [1] |
| PNU-101603 (Sulfoxide) | Less-than-proportional [1] | Proportional [1] | - |
| PNU-101244 (Sulfone) | Less-than-proportional [1] | Proportional [1] | - |
The data indicates that while peak drug levels (Cmax) do not rise proportionally with dose, the total drug exposure over time (AUC) does. This suggests that the drug's absorption or first-pass metabolism may become saturated or less efficient at higher doses, limiting the rate at which the drug enters the bloodstream but not the overall extent of exposure [1].
The observed pharmacokinetics are likely influenced by this compound's metabolic pathway.
Diagram Title: this compound Metabolism & Cmax Saturation Pathway
Sutezolid (PNU-100480) is rapidly metabolized in vivo to two main active metabolites: This compound sulfoxide (PNU-101603 or M1) and this compound sulfone (PNU-101244) [1]. The table below summarizes the key quantitative relationships between this compound and its primary sulfoxide metabolite based on clinical and preclinical studies.
| Parameter | This compound (Parent) | This compound-M1 (Sulfoxide Metabolite) | Notes & Context |
|---|---|---|---|
| Typical Plasma Concentration Ratio (vs. Parent) | 1x | ~4x to 7x higher [2] [3] [4] | In humans, the median metabolite/parent ratio was 7.1 (range 1-28) [2] [4]. |
| Anti-TB Activity (MIC against H37Rv) | 0.06–0.25 µg/mL [3] | 0.25–1 µg/mL [3] | Lower MIC indicates greater potency. Activity differs by bacterial location [2] [5]. |
| Primary Metabolic Route | Pro-drug | Oxidation via CYP3A4 and Flavin-containing Monooxygenases (FMOs) [1] | CYP3A4 and FMOs each contribute 20-30% to this compound's metabolism [1]. |
| Role in Bacterial Killing | Mainly responsible for killing intracellular bacilli [2] [4] [5] | More active against extracellular bacilli [2] [5] | In one model, the parent accounted for ~80% of intracellular killing despite lower concentrations [2] [4]. |
The distinct roles of the parent drug and its metabolite can explain some common experimental challenges.
Here are detailed methodologies for two critical assays used to study this compound, as referenced in the literature.
This protocol assesses the activity of drugs against intracellular M. tuberculosis and is described in [4] and [5].
Workflow Overview:
Detailed Steps:
This methodology, used in [2] and [4], defines the relationship between drug exposure and antibacterial effect.
Workflow Overview:
Detailed Steps:
WBA = WBA₀ - {I_max * [(P + M) / (P + M + 1)]}
where:
The following table summarizes the key findings from recent Phase 2b clinical trials for Sutezolid and Delpazolid, a related drug, highlighting their safety profiles concerning hematological toxicity [1] [2].
| Parameter | This compound (PanACEA-SUDOCU-01 Trial) | Delpazolid (PanACEA-DECODE-01 Trial) |
|---|---|---|
| Trial Design | Phase 2b, open-label, randomized, dose-finding [1] | Phase 2b, prospective, randomized, open-label, dose-finding [1] |
| Background Regimen | Bedaquiline, Delamanid, Moxifloxacin [1] | Bedaquiline, Delamanid, Moxifloxacin [1] |
| Key Efficacy Finding | 16.7% improvement in bacterial clearance rate vs. control (< 0.05) [2]. | 38% faster bacterial clearance vs. control (p=0.025); maximal efficacy at 1200 mg/day [2]. |
| Hematological & Neurological Safety | No cases of nerve damage (optical neuropathy) or blood toxicity (e.g., anemia) were reported [1]. It was well-tolerated across all doses with no classic oxazolidinone class toxicities [2]. | No classic oxazolidinone class toxicities were observed. No nerve damage or blood-related side effects were seen at the 1200 mg dose [1]. |
| Conclusion | Demonstrated a notably better safety profile compared to linezolid, with a promising potential to replace it [1]. | Positioned as a promising, safer alternative to linezolid, pending larger confirmatory studies [1]. |
The improved safety profile of this compound is best understood by contrasting it with the known toxicity of its predecessor, Linezolid.
The diagram below illustrates this core mechanistic difference.
Based on the clinical trials cited, here is a detailed methodology you can adapt for assessing the hematological safety of novel oxazolidinones in a clinical setting [1] [2].
1. Study Design:
2. Participant Population:
3. Safety Monitoring & Data Collection:
4. Endpoint Analysis:
Q1: What is the primary clinical evidence that this compound reduces hematological toxicity compared to Linezolid? The most direct evidence comes from the recent PanACEA SUDOCU-01 clinical trial (2025). This study specifically reported that no cases of blood toxicity (such as anemia) or nerve damage were observed in patients treated with this compound in combination with other TB drugs, even at doses up to 1600 mg per day over 12 weeks [1]. This contrasts sharply with the significant and frequent hematologic toxicity associated with standard Linezolid therapy [1].
Q2: Does the reduced toxicity of this compound come at the cost of lower antibacterial efficacy? No, the clinical data suggests this compound maintains strong efficacy. The SUDOCU-01 trial demonstrated that this compound provided a significant 16.7% improvement in the bacterial clearance rate compared to the control regimen without this compound [2]. This indicates that this compound offers a dual advantage: enhanced antibacterial activity without the burden of dose-limiting hematological toxicity.
Q3: What is the role of metabolite monitoring in assessing oxazolidinone toxicity, and does this apply to this compound? Research on Linezolid shows that elevated exposure to its metabolite, PNU142586, is associated with an increased risk of hematological toxicity, as this metabolite targets human TOP2A/TOP2B [3]. This underscores the importance of understanding a drug's metabolic profile. While the search results do not specify the metabolites of this compound, its clean safety profile in clinical trials suggests its metabolism likely does not produce compounds with similar mechanisms of human toxicity [1].
The primary advantage of Sutezolid appears to be a more favorable safety profile, particularly regarding neurological and hematological toxicity, compared to linezolid.
| Parameter | This compound | Linezolid |
|---|---|---|
| Reported Neuropathy | Not observed in clinical trials to date [1] [2] [3] | Known to cause peripheral and optic neuropathy [4] [2] |
| Myelosuppression | Not observed (no anemia or thrombocytopenia) [2] | Known to cause anemia, thrombocytopenia, leukopenia [4] |
| Proposed Safety Rationale | Higher mitochondrial protein synthesis IC50/MIC50 ratio (suggesting a better toxicity-benefit profile) [4] | Inhibition of mitochondrial protein synthesis leads to toxicity [4] |
| Other Notable AEs | Transient, asymptomatic ALT elevation; isolated cases of QT prolongation, neutropenia, hepatotoxicity [1] [2] [5] | Lactic acidosis, gastrointestinal intolerance, hepatitis [4] |
For researchers conducting clinical trials with this compound, the following monitoring strategy is recommended based on established protocols.
| Assessment | Method/Tool | Frequency | Clinical Trial Example |
|---|---|---|---|
| Physical & Neurological Exam | Standard physical and targeted neurological examination [1] | Weekly during the treatment phase [1] | PanACEA SUDOCU trial [1] |
| Laboratory Tests | Blood tests for hematology and biochemistry [1] | Weekly during the treatment phase [1] | PanACEA SUDOCU trial [1] |
| Cardiac Safety | Electrocardiography (ECG) to monitor QT interval [1] | Weekly during the treatment phase [1] | PanACEA SUDOCU trial [1] |
| Hepatic Safety | Alanine transaminase (ALT) and Aspartate transaminase (AST) levels [6] [5] | Periodically throughout treatment (e.g., Days 14, 15, 42) [5] | Phase 2 EBA study [5] |
The experimental workflow for safety monitoring can be summarized as follows:
What is the clinical evidence for this compound's neurological safety? In a phase 2b trial of 75 patients, no clinical neuropathy was reported during 12 weeks of treatment with this compound in combination with other TB drugs [1] [2]. This contrasts with the known neuropathy risk associated with linezolid [4] [2].
What is the proposed mechanism for this compound's improved safety? The toxicities of oxazolidinones are linked to the inhibition of mitochondrial protein synthesis. Preclinical data suggests that this compound has a higher mitochondrial protein synthesis IC50/MIC50 ratio than linezolid, indicating a potentially wider therapeutic window and a better benefit/risk profile [4].
Are there other safety concerns with this compound? Yes, clinicians and researchers should monitor for:
The search results indicate that this compound is a promising candidate with a reduced risk of neurological toxicity. However, as it is still investigational, adherence to rigorous safety monitoring protocols in clinical trials remains essential.
Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, due to the structural similarity between bacterial and human mitochondrial ribosomes, they can also inhibit mitochondrial protein synthesis (MPS) in host cells [1]. This MPS inhibition is the primary mechanism behind side effects like myelosuppression (anemia, thrombocytopenia), peripheral neuropathy, and lactic acidosis observed with prolonged use, particularly with linezolid [2] [3] [1].
The core structure of these molecules, specifically the C-ring and the C-5 side chain, plays a critical role in determining both antibacterial efficacy and MPS inhibition [1].
The table below summarizes key quantitative data from the literature, which allows for a comparison of the potential for mitochondrial toxicity between sutezolid and linezolid.
| Compound | Reported IC₅₀ for MPS | MIC₅₀ for *M. tuberculosis* | Therapeutic Index (IC₅₀/MIC₅₀) | Key Structural Differentiator |
|---|---|---|---|---|
| This compound | 8.17 µM (in rat H9c2 cells) [4] | 3x lower than linezolid [3] | ~24 (calculated) [5] | Thiomorpholine ring (contains sulfur) [3] |
| Linezolid | Information missing | Reference compound | ~11 [5] | Morpholine ring (contains oxygen) [1] |
| TBI-223 | Information missing | Comparable to linezolid [6] | Superior to linezolid (preclinical) [6] | Novel C-ring modifications [6] [1] |
The relationship between an oxazolidinone's structure, its efficacy, and its potential for mitochondrial toxicity can be visualized in the following pathway:
To evaluate the potential for mitochondrial toxicity in novel compounds, researchers use specific assays. The methodology below is adapted from studies that investigated the effects of eperezolid and linezolid [2].
Objective: To assess the inhibitory effect of a compound on mitochondrial protein synthesis in mammalian cells.
Key Materials:
Procedure:
Q1: Why is this compound predicted to have lower mitochondrial toxicity than linezolid? The key difference lies in its thiomorpholine C-ring (containing a sulfur atom) compared to linezolid's morpholine ring (containing oxygen) [3]. This structural change, along with potentially different metabolite profiles, is believed to be responsible for its higher IC₅₀ for MPS inhibition and its improved therapeutic index (~24 for this compound vs. ~11 for linezolid), as shown in preclinical data [5].
Q2: Are there other next-generation oxazolidinones with improved toxicity profiles? Yes, several are in development. TBI-223 is another oxazolidinone designed for tuberculosis treatment. Preclinical toxicology studies and mouse models suggest it has a superior toxicity profile compared to linezolid while maintaining comparable efficacy [6]. Its improved safety profile is also attributed to strategic chemical modifications that reduce MPS inhibition [1].
Q3: What is the significance of the "IC₅₀/MIC₅₀ ratio" or Therapeutic Index (TI)? This ratio is a crucial quantitative metric used in early drug discovery to compare the benefit/risk potential of compounds within the same class [3]. A higher TI indicates a wider window between the concentration needed for antimicrobial effect (MIC) and the concentration that causes unwanted mitochondrial toxicity (IC₅₀). This compound's higher TI suggests it could be safer for prolonged dosing, which is essential for TB treatment [5].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| No observed inhibition of cell proliferation in initial assays. | Compound concentration too low; insufficient exposure time; cellular efflux. | Perform a dose-response curve; increase treatment duration; use a verified positive control (e.g., linezolid). |
| High cytotoxicity in ρ0 cells, confounding MPS-specific results. | The compound has general, off-target cytotoxic effects. | Distinguish cytostatic (slower doubling) from cytotoxic (reduced viability) effects using viability assays (e.g., MTT). Re-evaluate the compound's selectivity. |
| Inconsistent results in Western Blot for Cox-I. | Inefficient mitochondrial isolation; protein degradation; low antibody specificity. | Optimize mitochondrial isolation protocol with protease inhibitors; include a nuclear-encoded mitochondrial control (e.g., Tom-20); validate antibodies. |
| Compound | Plasma Protein Binding (at 1 μg/mL) | Key Active Metabolites | Notes on Activity |
|---|---|---|---|
| Sutezolid (parent) | 48% [1] | PNU-101603 (sulfoxide), PNU-101244 (sulfone) [1] [2] | Mainly kills intracellular bacteria [3] |
| PNU-101603 (sulfoxide) | 4% [1] | - | Active against extracellular bacteria; higher exposure than parent [4] [2] [3] |
| PNU-101244 (sulfone) | 6% [1] | - | Active [1] |
The relationship between protein binding, metabolism, and antibacterial activity of this compound can be visualized in the following pathway:
The low protein binding of this compound's metabolites has significant positive implications for its dosing and efficacy.
For scientists investigating this compound, here are methodologies from key studies.
Q1: How does the protein binding of this compound compare to linezolid?
Q2: Is dose adjustment for this compound necessary in special populations?
Q3: What are the critical parameters for designing a PK/PD study for this compound?
The table below summarizes key findings on Sutezolid's hepatic safety from recent clinical studies:
| Trial / Study Name | Phase | Relevance to Hepatic Safety | Reported Hepatic Findings |
|---|---|---|---|
| SUDOCU [1] [2] | 2b | This compound was combined with bedaquiline, delamanid, and moxifloxacin (a regimen with known hepatotoxicity risk) to assess safety and efficacy. | Some liver issues were observed, but they were significantly fewer than the nerve damage side effects associated with linezolid [2]. |
| RAD-TB (Wave 1) [1] | 2 | The trial protocol includes tracking Grade 3 or higher adverse events, which encompass significant liver toxicity. | The study is ongoing; results for the this compound arms are not yet published [1]. |
For researchers designing clinical trials or laboratory studies, a conservative monitoring approach is recommended based on standard practices for investigational TB drugs.
The diagram below outlines a proposed safety monitoring workflow for clinical trials involving this compound.
Q: What is the specific hepatotoxicity risk profile of this compound compared to linezolid? A: Current evidence suggests that this compound may have a different safety profile. The primary dose-limiting toxicities of linezolid are myelosuppression and mitochondrial toxicity leading to neuropathy [3]. While liver issues have been noted with this compound in combination regimens, they were not the predominant safety signal in recent trials [2].
Q: Are there any known drug-drug interactions that could increase hepatotoxicity risk? A: this compound is metabolized by CYP3A4 and flavin-containing monooxygenases [3]. Concomitant use with strong inducers or inhibitors of these enzymes could alter this compound or its metabolite levels. Furthermore, since it is often studied in regimens with other drugs like bedaquiline, the potential for synergistic hepatotoxicity must be carefully managed based on the safety profile of the entire regimen [2].
Q: Is there a recommended dose adjustment for patients with baseline hepatic impairment? A: Official guidelines are not yet available as the drug is still under investigation. Clinical trials like SUDOCU and RAD-TB are evaluating different doses to establish the optimal balance of efficacy and safety [1] [2].
The following table summarizes the key experimental data on mitochondrial toxicity and antimicrobial activity for various oxazolidinones. The Selectivity Index is a critical metric, calculated here as Mitochondrial Protein Synthesis IC50 divided by the MIC for M. tuberculosis, providing a measure of the compound's therapeutic window [1].
| Drug Name | Mitochondrial Protein Synthesis Inhibition (IC50, μg/mL) [1] | Potency against M. tuberculosis (MIC, μg/mL) [1] | Selectivity Index (IC50/MIC) [1] |
|---|---|---|---|
| TBI-223 | 68.0 | 0.25 | 272.0 |
| Sutezolid | 7.4 | 0.125 | 59.2 |
| Delpazolid | 3.7 | 0.25 | 14.8 |
| Tedizolid | 0.2 | 0.25 | 0.8 |
| Linezolid | 2.9 | 0.50 | 5.8 |
| Contezolid | 15.7* | 0.25* | 62.8* |
Note: The value for Contezolid is derived from a different assay (myelosuppression IC50 in human bone marrow cells) and its MIC is an assumed typical value for comparison, as its specific MIC against the test strain was not provided in the primary dataset [1].
The mitochondrial toxicity of oxazolidinones is a direct consequence of their mechanism of action, which can be summarized as follows:
Researchers use specific, standardized experimental models to quantify the mitochondrial toxicity of these drugs. The following methodologies are central to the data presented:
Measurement of Mitochondrial Protein Synthesis Inhibition (MPS IC50)
Assessment of Mitochondrial Respiratory Function
Determination of Antimicrobial Potency (MIC)
| Drug Name | Preclinical Bactericidal Activity (vs. Linezolid) | Key Efficacy Findings in Clinical Studies | Key Differentiating Safety Findings | Mitochondrial Toxicity Profile (IC50/MIC50) |
|---|---|---|---|---|
| Sutezolid | Superior [1] | Strong antibacterial effect; well-tolerated at all tested doses [2] [3] | No cases of neuropathy or hematological toxicity reported in Phase IIb trials [2] [3] | Higher ratio (more favorable) [1] |
| Delpazolid | Information missing | Improved efficacy of combination therapy; well-tolerated over 16 weeks [2] [3] | No cases of neuropathy or hematological toxicity reported in Phase IIb trials [2] [3] | Information missing |
| Linezolid | Baseline | Highly effective but associated with significant toxicity [2] [4] | Frequent serious adverse events (anemia, optic neuropathy) [2] [4] [1] | Lower ratio (less favorable) [1] |
| TBI-223 | Comparable [4] | Phase 2 trials ongoing (RAD-TB) [4] | Superior toxicity profile in toxicology studies [4] | Information missing |
The following sections provide deeper context for the data in the table, including experimental models and clinical trial designs.
Researchers use several standardized methods to assess the killing effect (bactericidal activity) of antimicrobials like this compound. The diagram below outlines a common workflow for broth-based methods.
Core Methodologies Cited:
The promising pre-clinical data for this compound is being validated in human trials.
All oxazolidinones, including this compound and linezolid, work by inhibiting bacterial protein synthesis. However, a key difference lies in their selectivity.
Current evidence positions This compound as a strong potential successor to linezolid, primarily due to its comparable or superior bactericidal efficacy coupled with a significantly improved safety and tolerability profile in early trials. Key differentiators include its lower MIC, activity against persisters, and a mechanism that appears less toxic to human mitochondria.
Final treatment decisions will depend on the outcomes of larger, ongoing Phase 3 trials. Researchers seeking the most current information may find the clinicaltrials.gov database (using identifiers like NCT06192160 for the RAD-TB trial [4]) to be a valuable resource.
The promising profile of Sutezolid is supported by data from preclinical and clinical studies, which are often compared against standard regimens or other oxazolidinones.
| Study / Model | Regimen | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| SUDOCU Phase 2b [1] [2] | This compound (various doses) + Bedaquiline + Delamanid + Moxifloxacin | Steep increase in bacterial clearance; efficacy similar to first-line regimen | Good safety profile; no clinical neuropathy, anemia, or thrombocytopenia observed |
| Mouse Model (BALB/c) [3] | Bedaquiline + Delamanid + Moxifloxacin + this compound (BDMU) | Superior bactericidal/sterilizing activity vs. HRZE; 93% culture-negative relapse-free after 3-mo treatment | Not the primary focus; regimen was well-tolerated in the model |
| RAD-TB Platform Trial (Design) [4] | Bedaquiline + Pretomanid + this compound (BPaS) vs. BPaL | Aims to identify optimal oxazolidinone; trial ongoing, results pending | Aims to compare safety; trial ongoing, results pending |
| PAN-TB Collaboration (Design) [5] | Delamanid/Bedaquiline/Quabodepistat/Sutezolid (DBQS) or Pretomanid/Bedaquiline/Quabodepistat/Sutezolid (PBQS) | Aims to evaluate pan-TB regimens; trial ongoing, results pending | Aims to evaluate safety/tolerability; trial ongoing, results pending |
To contextualize the data, here are the methodologies commonly used in key studies investigating this compound.
The diagram below illustrates the mechanism of action of oxazolidinones and the key stages in this compound's development pathway.
The development of this compound combination therapies follows a structured pipeline from initial discovery to clinical evaluation, as shown below.
The following table compares the tissue penetration of sutezolid with key alternatives, based on recent experimental data.
| Drug Name | Class | Key Tissue Penetration Findings | Comparative Performance |
|---|---|---|---|
| This compound [1] | Oxazolidinone | Preferential accumulation in lung tissue over brain; lung levels ≥3x higher than in brain [1]. | Superior lung penetration compared to its brain penetration. |
| Linezolid [1] | Oxazolidinone | Preferential accumulation in lung tissue over brain; lung levels ≥3x higher than in brain [1]. | Similar lung-preferential profile to this compound in PET studies [1]. |
| Pretomanid [1] | Nitroimidazole | Superior brain penetration; levels in brain tissue >2x higher than in lungs [1]. | Superior to this compound and linezolid for brain penetration. [1] |
| Bedaquiline [1] | Diarylquinoline | Lowest brain penetration; lung levels ~10x higher than brain levels [1]. | Inferior to this compound for brain tissue penetration. [1] |
The comparative data primarily comes from advanced imaging techniques and controlled animal studies. Here are the methodologies for the key experiments cited:
PET/CT Imaging for Tissue Distribution [2] [1]:
Mouse Model for Regimen Efficacy [3]:
The diagram below illustrates the core workflow for assessing tissue penetration using PET imaging:
The data in the table above comes from rigorous clinical and laboratory studies. A phase 2a trial in tuberculosis patients provided the pharmacokinetic and pharmacodynamic data for the comparative analysis [1].
The WBA assay is a critical ex vivo method used to measure the collective ability of a drug, its metabolites, and the host's immune cells to kill Mtb.
This workflow for the Whole-Blood Bactericidal Activity (WBA) Assay can be visualized as follows:
Sutezolid is part of the oxazolidinone drug class. A 2025 in vitro study compared the activity of this compound and its metabolite against other oxazolidinones against multidrug-resistant (MDR-TB) and pre-extensively drug-resistant (pre-XDR-TB) tuberculosis isolates [3].
| Oxazolidinone | Anti-Mycobacterial Activity (against MDR/pre-XDR-TB) |
|---|---|
| This compound (SZD) | Strongest activity [3] |
| Tedizolid (TZD) | Intermediate activity (weaker than this compound) [3] |
| Linezolid (LZD) | Intermediate activity (weaker than this compound) [3] |
| Contezolid (CZD) | Weaker activity [3] |
| Delpazolid (DZD) | Weaker activity [3] |
rrl (23S rRNA), rplC, and rplD, which affect the drug's binding site. Mutations in non-ribosomal genes such as mce3R have also been identified and may contribute to resistance for some newer oxazolidinones, though their role for this compound is not fully defined [3].
For a deeper understanding of the trial's methodology and results, here is a detailed breakdown.
The trial's key findings are summarized in the table below [2] [3] [1]:
| Finding Category | Details |
|---|---|
| Efficacy | This compound added antibacterial activity to the BDM background regimen. No maximum effect was observed within the tested dose range, suggesting potential for higher doses in future studies. |
| Safety & Tolerability | No oxazolidinone class toxicities (such as neuropathy or myelosuppression) were reported. This compound was generally well-tolerated across all tested doses. |
| Notable Adverse Events | 8% of participants had a QT interval prolongation (>60 ms from baseline), but this was not dose-dependent. Two grade 4 adverse events (neutropenia and hepatotoxicity) occurred but were not attributed to this compound by investigators. |
As an oxazolidinone-class antibiotic, This compound inhibits bacterial protein synthesis [4]. The following diagram illustrates the workflow of the SUDOCU clinical trial.
Within the same PanACEA consortium, the DECODE trial investigated Delpazolid, another oxazolidinone candidate. The table below compares the key results of the two trials [2] [3].
| Feature | This compound (SUDOCU Trial) | Delpazolid (DECODE Trial) | | :--- | :--- | :--- | :--- | | Optimal Dose | Not yet finalized; no max effect seen in tested range [1]. | 1200 mg once daily identified for maximal efficacy [2]. | | Efficacy | 16.7% faster bacterial clearance vs. control [1]. | 38% faster bacterial clearance vs. control [3]. | | Safety Profile | No oxazolidinone class toxicities reported [2] [1]. | No oxazolidinone class toxicities reported [2] [3]. | | Phase 3 Readiness | Dose requires further refinement [1]. | Clear dose recommendation supports advanced trials [2]. |
The SUDOCU trial successfully demonstrated that this compound is a viable and safer alternative to linezolid, addressing the critical issue of toxicity associated with the current standard of care [2] [5]. The absence of nerve damage and blood toxicity is a significant finding [6].
For the research community, the main implications are:
Economic evaluations strongly support the cost-effectiveness of newer, shorter TB regimens, particularly those based on the BPaL (Bedaquiline, Pretomanid, Linezolid) combination.
The table below summarizes key findings for BPaL-based regimens compared to the standard of care (SOC) for Rifampicin-resistant (RR-TB) and Extensively drug-resistant (XDR-TB) tuberculosis.
| Regimen | Comparison | Key Cost-Effectiveness Findings | Context & Countries Studied | Source |
|---|---|---|---|---|
| BPaL & BPaLM (BPaL + Moxifloxacin) | vs. mix of long & short SOC regimens | Cost-saving & improved health outcomes. BPaL most cost-saving; BPaLM preferred considering cost per DALY averted. | Model-based analysis from provider perspective in India, Georgia, Philippines, South Africa [1]. | |
| BPaL for XDR-TB | vs. XDR-TB SOC | Cost-saving at Global Drug Facility list price. Potential for budget impact savings (e.g., ~$3M in South Africa over 5 years). | Model-based analysis for South Africa, Georgia, Philippines [2]. | |
| BPaL-based regimens | vs. SOC | Saved $14,868 per person (provider perspective) & $172 per person (patient costs) over 20 years. Averted 1.28 DALYs per person. | Within-trial economic evaluation at sites in Belarus, South Africa, Uzbekistan [3] [4]. |
Current research on this compound is focused on establishing its clinical efficacy and safety profile as a potentially better-tolerated alternative to Linezolid, which is a component of the BPaL regimen but is associated with significant side effects [5].
When a formal economic evaluation of this compound is conducted, it will likely follow established methodologies for TB interventions. The diagram below outlines the core workflow for such a cost-effectiveness analysis.
This methodology aligns with WHO guidelines for costing TB interventions [8] [9] and has been successfully applied to other regimens like BPaL [1] [4].
Given the current state of research, I suggest the following to find future cost-effectiveness data on this compound:
Irritant